4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
112617-23-9 |
|---|---|
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c10-14-8(15)6-3-1-2-4-7(6)13-5-11-12-9(13)14/h1-5H,10H2 |
InChI Key |
VCMYFUVVZKCPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=CN23)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Butyl-2-Hydrazino-3H-Quinazolin-4-One
The starting material is synthesized from butyl amine via a multi-step sequence. Butyl amine undergoes condensation with anthranilic acid derivatives to form intermediates, which are subsequently treated with hydrazine hydrate to introduce the hydrazine group. For example, reaction of 3-butyl-2-thioxoquinazolin-4-one with hydrazine hydrate in ethanol yields 3-butyl-2-hydrazino-3H-quinazolin-4-one.
Cyclization with One-Carbon Donors
The hydrazinoquinazolinone reacts with electrophilic agents such as:
-
Formic acid : Induces cyclization at 80–100°C, forming the triazoloquinazoline core.
-
Acetylacetone : Despite expectations of pyrazole formation, cyclization predominates, yielding 1-methyltriazoloquinazolinones.
-
Methyl chloroacetate : Introduces thioether side chains, enabling further functionalization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon, followed by dehydration to form the triazole ring.
Table 1: Cyclization Conditions and Yields
| Reagent | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Formic acid | 80 | Ethanol | 65–72 | |
| Acetylacetone | 100 | DMF | 58 | |
| Methyl chloroacetate | 65 | Methanol | 70 |
Azide Coupling and Curtius Rearrangement
Azide intermediates enable modular synthesis of derivatives through coupling or rearrangement.
Hydrazide-to-Azide Conversion
Hydrazides (e.g., 2-(triazoloquinazolinylthio)acetohydrazide) are treated with NaNO₂/HCl to generate azides. These react with amino acid esters via in situ coupling, forming peptidomimetic derivatives. For instance, azide 4 reacts with glycine methyl ester to yield methyl-2-(2-(triazoloquinazolinylthio)acetamido)acetate (68% yield).
Curtius Rearrangement
Azides undergo thermal decomposition to isocyanates, which react with amines to form ureas or amides. For example, azide 4 rearranges to an isocyanate that couples with 2-methylbutylamine, yielding urea derivatives in 84% yield.
Microwave-Assisted Synthesis
Modern techniques enhance efficiency and yields. Microwave irradiation (100–150°C) accelerates cyclization and reduces reaction times from hours to minutes.
Optimized Protocol
-
Reagents : Hydrazinoquinazolinone, formic acid.
-
Solvent : DMF or DMSO.
-
Catalyst : HOBt/DCC for coupling steps.
-
Yield : 85–90% in 15–20 minutes.
Key Benefit : Uniform heating minimizes side reactions, improving purity.
Post-Synthetic Modifications
Thionation and Chlorination
-
Thionation : Treatment with P₄S₁₀ converts the 5-keto group to a thione, enabling nucleophilic substitution. For example, 4-butyl-1-methyltriazoloquinazolin-5-one reacts with P₄S₁₀ in pyridine to form the thione derivative (89–95% yield).
-
Chlorination : Phosphorus oxychloride replaces the 5-oxo group with chlorine, facilitating further functionalization.
Alkylation and Arylation
-
Suzuki-Miyaura Coupling : C-5 bromo derivatives react with boronic acids to introduce aryl groups. For instance, 5-bromotriazoloquinazolinone couples with phenylboronic acid to form 5-phenyl derivatives (75% yield).
-
Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation at the 4-position.
Solid-Phase Synthesis Using Acidic Resins
A patent-derived method employs acidic ion-exchange resins (e.g., Amberlyst-15) to catalyze reactions between hydrazine and carboxylic acids. For example, formic acid and hydrazine hydrate react at 150–180°C to form 4-amino-triazoloquinazolinones in 80–85% yield.
Advantage : The resin facilitates easy separation and reduces side reactions.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High yields; scalable | Multi-step precursor synthesis |
| Azide Coupling | Modular functionalization | Requires toxic azide intermediates |
| Microwave Synthesis | Rapid; energy-efficient | Specialized equipment needed |
| Solid-Phase | Easy purification | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit potential as rapid-onset antidepressants. A study demonstrated that several compounds from this class significantly reduced immobility in the Porsolt's behavioral despair model in rats. The optimal activity was linked to specific substitutions at the 1- and 4-positions of the triazoloquinazoline structure, suggesting a structure-activity relationship that enhances their therapeutic efficacy as adenosine receptor antagonists .
Antimicrobial Properties
Recent investigations have identified this compound and its derivatives as promising candidates for antimicrobial agents. A notable study synthesized various derivatives and assessed their effectiveness against multiple bacterial strains. Compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitubercular Activity
The compound has also been explored for its antitubercular properties. A recent study focused on quinoline-triazole hybrids, which included derivatives of this compound. These compounds were tested against strains of Mycobacterium tuberculosis, revealing promising results with certain derivatives showing potent inhibitory effects on the InhA enzyme, crucial for bacterial cell wall synthesis .
Study on Antidepressant Effects
A comprehensive study published in a peer-reviewed journal evaluated the antidepressant potential of various 4-amino-[1,2,4]triazolo[4,3-a]quinazoline derivatives. The findings indicated that specific substitutions at the nitrogen positions significantly influenced their binding affinity to adenosine receptors. The most effective compounds showed IC50 values in the nanomolar range for A1 and A2 receptors, indicating their potential as selective adenosine antagonists with rapid antidepressant effects .
Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized a series of derivatives based on the triazoloquinazoline scaffold. These compounds were subjected to antimicrobial susceptibility testing against a panel of Gram-positive and Gram-negative bacteria. The results highlighted several candidates with MIC values lower than those of conventional antibiotics like ampicillin, suggesting their viability as new antibacterial agents .
Mechanism of Action
The mechanism of action of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of this enzyme, the compound can inhibit its activity, leading to alterations in gene expression and subsequent anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell wall synthesis and function .
Comparison with Similar Compounds
The biological activity of triazoloquinazolinones is highly dependent on substituents at positions 1, 4, and the quinazolinone ring. Below is a detailed comparison with key analogs:
Anticonvulsant Activity
Key Findings :
- Electron-withdrawing groups (e.g., -Cl, -F) at position 4 enhance anticonvulsant potency .
- Methyl substitution at position 1 reduces neurotoxicity but may slightly lower efficacy .
H1-Antihistaminic Activity
Key Findings :
- Heteroaryl substituents (e.g., pyridyl) at position 4 improve antihistaminic efficacy .
- Bulky substituents at position 1 (e.g., -CH₂Cl) increase sedation, while methyl groups minimize it .
Structural and Electronic Effects
- Position 4 : Aryl/heteroaryl groups (e.g., phenyl, pyridyl) enhance receptor binding via π-π stacking. Nitro or chloro substituents improve lipophilicity and bioavailability .
- Position 1 : Alkyl groups (e.g., -CH₃) reduce sedation by limiting CNS penetration, while polar groups (e.g., -NH₂) may improve solubility but require further study .
Biological Activity
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7N5O
- Molecular Weight : 201.185 g/mol
- CAS Number : 112617-23-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
| Compound 17 | HCT-116 | 3.50 |
| Compound 18 | HCT-116 | 5.00 |
These findings suggest that modifications to the triazoloquinazoline structure can enhance cytotoxicity by improving binding affinity to DNA and inhibiting topoisomerase II activity .
Antidepressant Activity
Compounds in the triazoloquinazoline class have demonstrated potential as rapid-onset antidepressants. In behavioral models such as Porsolt's despair test, certain derivatives reduced immobility in rats, indicating antidepressant-like effects. The optimal activity was associated with specific substitutions at the 1 and 4 positions of the triazolo ring .
Adenosine Receptor Antagonism
This compound has been identified as a potent antagonist of adenosine receptors A1 and A2. Structure-activity relationship (SAR) studies indicate that:
- A1 Affinity : Best when substituted with small alkyl or trifluoromethyl groups at position 1.
- A2 Affinity : Enhanced by NH2 groups at position 4 and influenced by aromatic substitutions .
The most selective A1 antagonist reported had an IC50 of 28 nM, while a potent A2 ligand showed an IC50 of 21 nM .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II activity, which is crucial for DNA unwinding during replication.
- Receptor Modulation : By antagonizing adenosine receptors, it influences neurotransmitter release and signaling pathways related to mood regulation.
Case Studies
A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative effects against cancer cell lines . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.
Q & A
Q. How is stability assessed during storage and formulation?
- Methodological Answer : Stability studies involve:
- Forced degradation : Expose to heat, light, and humidity; monitor via HPLC for decomposition products .
- pH stability : Test solubility and degradation in buffers (pH 1–13) to identify optimal formulation conditions .
- Long-term storage : Track purity changes at 4°C and −20°C over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
